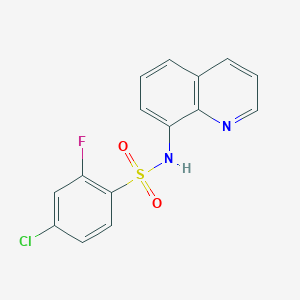![molecular formula C11H11NO4 B8750440 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester](/img/structure/B8750440.png)
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester
Descripción general
Descripción
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester is an organic compound with the molecular formula C11H11NO4. This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound features a benzoxazine ring fused with a carboxylic acid ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester typically involves the condensation of salicylamide with various aldehydes and ketones. One common method includes the reaction of salicylamide with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester involves its interaction with various molecular targets and pathways. The benzoxazine ring can interact with enzymes and receptors, leading to modulation of biological activities. The ester group can undergo hydrolysis to release active carboxylic acids, which further participate in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: Similar structure but lacks the ethyl ester group.
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: Contains a methyl group instead of an ethyl ester group.
Uniqueness
3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
ethyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-4-3-5-8-10(7)16-6-9(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) |
Clave InChI |
FDZFLMHRDOLGPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)







![2-Amino-5-oxo-1,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8750447.png)

